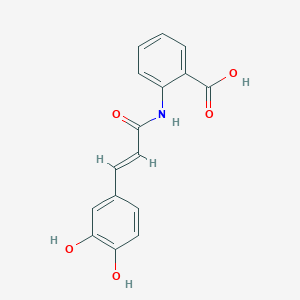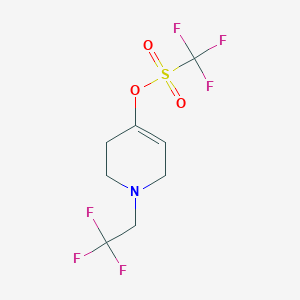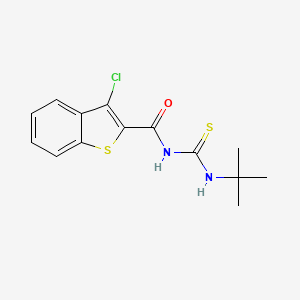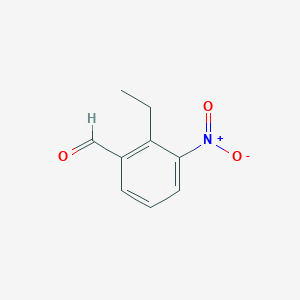![molecular formula C12H14N2O B14801163 [1-(4-methylbenzyl)-1H-imidazol-2-yl]methanol](/img/structure/B14801163.png)
[1-(4-methylbenzyl)-1H-imidazol-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(4-Methylbenzyl)-1H-imidazol-2-yl]methanol: is a chemical compound with the molecular formula C16H16N2O and a molecular weight of 252.31 g/mol . It is a solid substance that is part of the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-methylbenzyl)-1H-imidazol-2-yl]methanol typically involves the reaction of 4-methylbenzyl chloride with imidazole in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or chromatography.
Industrial Production Methods: large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as the use of continuous flow reactors and automated purification systems .
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halides, esters.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-(4-methylbenzyl)-1H-imidazol-2-yl]methanol is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic effects, including antimicrobial and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of [1-(4-methylbenzyl)-1H-imidazol-2-yl]methanol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . It can also interact with receptors, altering their signaling pathways and leading to various biological effects .
Comparación Con Compuestos Similares
- [1-(4-Chlorobenzyl)-1H-imidazol-2-yl]methanol
- [2-(4-Methylphenyl)-1H-imidazol-4-yl]methanol
- [2-(2-Methylphenyl)-1H-imidazol-4-yl]methanol
Uniqueness: Compared to similar compounds, [1-(4-methylbenzyl)-1H-imidazol-2-yl]methanol is unique due to its specific substitution pattern on the imidazole ring, which can influence its reactivity and biological activity . The presence of the 4-methylbenzyl group can enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with target molecules .
Propiedades
Fórmula molecular |
C12H14N2O |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
[1-[(4-methylphenyl)methyl]imidazol-2-yl]methanol |
InChI |
InChI=1S/C12H14N2O/c1-10-2-4-11(5-3-10)8-14-7-6-13-12(14)9-15/h2-7,15H,8-9H2,1H3 |
Clave InChI |
QNIYBLQWIBQVAV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CN2C=CN=C2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-diphenyl-N-{[2-(phenylcarbamothioyl)hydrazinyl]carbonothioyl}acetamide](/img/structure/B14801091.png)
![(2R,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylmethoxybutanoic acid](/img/structure/B14801096.png)
![1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]-N-(1-phenylethyl)ethanamine](/img/structure/B14801101.png)

![4-ethoxy-N-[(E)-(2-methylphenyl)methylidene]aniline](/img/structure/B14801113.png)
![3-[3-[3,5-Bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-bromoprop-2-enamide](/img/structure/B14801115.png)
![(2R,3S,4R)-Tetrahydro-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)-3,4-furandiol; Vladinol A](/img/structure/B14801116.png)

![3-[2-(Thiophene-2-carbonylsulfanyl)propanoyl]-1,3-thiazolidine-5-carboxylic acid](/img/structure/B14801124.png)



![4-{[(E)-naphthalen-2-ylmethylidene]amino}benzamide](/img/structure/B14801137.png)
